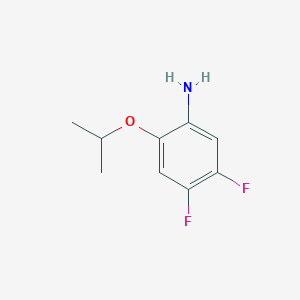
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl ester group and a brominated aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters and scalability. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Hydrogenation using palladium on carbon as a catalyst under hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of (E)-tert-butyl 3-(4-amino-2-methylphenyl)acrylate or (E)-tert-butyl 3-(4-mercapto-2-methylphenyl)acrylate.
Reduction: Formation of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)propanoate.
Oxidation: Formation of (E)-tert-butyl 3-(4-bromo-2-formylphenyl)acrylate or (E)-tert-butyl 3-(4-bromo-2-carboxyphenyl)acrylate.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent.
tert-Butyl acrylate: An ester of acrylic acid with a tert-butyl group.
4-Bromo-2-methylphenylacetic acid: A brominated aromatic compound with a carboxylic acid group.
Uniqueness
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is unique due to the combination of its tert-butyl ester group and brominated aromatic ring
Propiedades
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-9-12(15)7-5-11(10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZOYRPEKDOPIJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)

![sodium;1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8060445.png)


![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)






